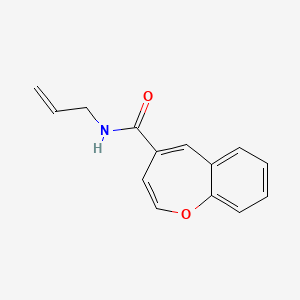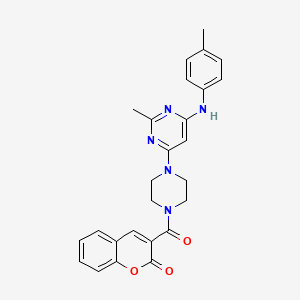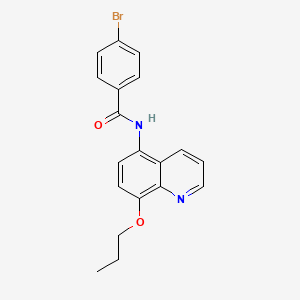![molecular formula C26H23ClFN3O3 B11321231 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone CAS No. 1018163-45-5](/img/structure/B11321231.png)
4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorophenoxy group, a hydroxypropyl chain, a fluorophenyl group, and a pyrrolidinone ring. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the chlorophenoxy and fluorophenyl groups, and the construction of the pyrrolidinone ring. Common reagents used in these reactions include chlorophenol, fluorobenzene, and various catalysts and solvents. The reaction conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction parameters and can result in higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for use in research and development.
化学反应分析
Types of Reactions
4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while substitution reactions can lead to the formation of new benzimidazole derivatives with different functional groups.
科学研究应用
4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The chlorophenoxy and fluorophenyl groups contribute to the compound’s overall binding affinity and selectivity, enhancing its potency and efficacy.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure, lacking the additional functional groups present in 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone.
Chlorophenoxy derivatives: Compounds containing the chlorophenoxy group, which may exhibit similar chemical reactivity and biological activities.
Fluorophenyl derivatives:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties
属性
CAS 编号 |
1018163-45-5 |
|---|---|
分子式 |
C26H23ClFN3O3 |
分子量 |
479.9 g/mol |
IUPAC 名称 |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H23ClFN3O3/c27-19-7-1-6-12-24(19)34-16-18(32)15-31-23-11-5-3-9-21(23)29-26(31)17-13-25(33)30(14-17)22-10-4-2-8-20(22)28/h1-12,17-18,32H,13-16H2 |
InChI 键 |
WDOQUYYUENYVGN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11321150.png)
![2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11321151.png)
![N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321157.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321164.png)

![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11321184.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321185.png)


![5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11321195.png)
![5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11321206.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11321212.png)
![6-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11321217.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321226.png)
